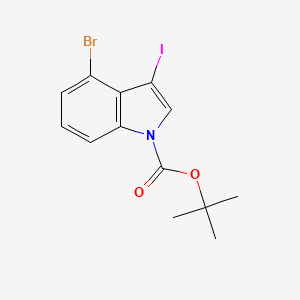

4-Brom-3-iodindol-1-carbonsäure-tert-butylester

Übersicht

Beschreibung

4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C13H13BrINO2 and its molecular weight is 422.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Rolle in der Synthese von Alkaloiden

Indol-Derivate sind weit verbreitete Bestandteile, die in ausgewählten Alkaloiden vorkommen . Alkaloide sind eine Gruppe von natürlich vorkommenden chemischen Verbindungen, die hauptsächlich basische Stickstoffatome enthalten. Sie werden von einer Vielzahl von Organismen produziert, darunter Bakterien, Pilze, Pflanzen und Tiere, und gehören zu den Naturstoffen (auch Sekundärmetaboliten genannt).

Biologisch aktive Verbindungen

Die Anwendung von Indol-Derivaten als biologisch aktive Verbindungen zur Behandlung von Krebszellen, Mikroben und verschiedenen Arten von Erkrankungen im menschlichen Körper hat in den letzten Jahren zunehmend an Aufmerksamkeit gewonnen . Indole, sowohl natürliche als auch synthetische, zeigen verschiedene biologisch wichtige Eigenschaften .

Antitumoraktivität

Indol-Derivate haben sich bei der Behandlung von Krebs als vielversprechend erwiesen. Sie können mit Krebszellen interagieren und deren Wachstum hemmen oder Apoptose (programmierter Zelltod) induzieren, ein entscheidender Mechanismus bei der Krebsbehandlung .

Antibakterielle Aktivität

Indol-Derivate zeigen auch antimikrobielle Aktivität, wodurch sie sich für die Behandlung verschiedener bakterieller und Pilzinfektionen eignen .

Entzündungshemmende Aktivität

Es wurde festgestellt, dass Indol-Derivate entzündungshemmende Eigenschaften besitzen, die bei der Behandlung von Krankheiten wie Arthritis und anderen entzündlichen Erkrankungen hilfreich sein können .

Antioxidative Aktivität

Indol-Derivate können als Antioxidantien wirken und dazu beitragen, die Zellen des Körpers vor Schäden durch freie Radikale zu schützen .

Antidiabetische Aktivität

Einige Indol-Derivate haben sich bei der Behandlung von Diabetes, einer chronischen Krankheit, die durch hohe Blutzuckerwerte gekennzeichnet ist, als vielversprechend erwiesen .

Antimalaria-Aktivität

Indol-Derivate wurden bei der Entwicklung von Antimalaria-Medikamenten eingesetzt und tragen so zum Kampf gegen Malaria bei, einer lebensbedrohlichen Krankheit, die durch Parasiten verursacht wird, die durch Stiche infizierter Moskitos auf den Menschen übertragen werden .

Wirkmechanismus

Target of Action

This compound is a specialty product for proteomics research , suggesting it may interact with proteins or other biomolecules to exert its effects.

Mode of Action

Indole derivatives, to which this compound belongs, are known to play a significant role in cell biology . They often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.

Biochemical Pathways

Indole derivatives are known to be involved in a variety of biological processes, including the treatment of cancer cells, microbes, and different types of disorders in the human body .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and has a predicted boiling point of 4340-480° C at 760 mmHg and a predicted density of 18±01 g/cm^3 .

Result of Action

Given its use in proteomics research , it may be involved in modulating protein function or expression.

Biochemische Analyse

Biochemical Properties

4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester, have been shown to interact with enzymes involved in the synthesis of alkaloids and other natural products . These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions, which can significantly alter the activity of the target biomolecules.

Cellular Effects

The effects of 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit antiviral, anti-inflammatory, and anticancer activities . These effects are often mediated through the modulation of key signaling pathways and transcription factors, leading to changes in gene expression and metabolic activity.

Molecular Mechanism

At the molecular level, 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester exerts its effects through several mechanisms. It can bind to specific biomolecules, inhibiting or activating their function. For instance, indole derivatives are known to inhibit enzymes involved in the biosynthesis of certain natural products, thereby altering the metabolic pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

The effects of 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester can change over time in laboratory settings. This compound is relatively stable under standard storage conditions, but its activity can degrade over time, especially under harsh conditions such as high temperatures or extreme pH . Long-term studies have shown that the effects of this compound on cellular function can persist for several days to weeks, depending on the experimental conditions and the specific cell types used.

Dosage Effects in Animal Models

The effects of 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects such as anti-inflammatory and anticancer activities. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These threshold effects are crucial for determining the optimal dosage for therapeutic applications and minimizing potential side effects.

Metabolic Pathways

4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in the biosynthesis of natural products and other metabolites. For instance, indole derivatives are known to participate in the synthesis of alkaloids and other bioactive compounds . These interactions can affect metabolic flux and alter the levels of various metabolites, leading to changes in cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells through membrane transporters or passively diffuse across cell membranes . Once inside the cell, it can bind to specific proteins and accumulate in certain cellular compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester can significantly affect its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, indole derivatives can localize to the nucleus, where they can interact with transcription factors and other regulatory proteins, modulating gene expression and cellular function.

Eigenschaften

IUPAC Name |

tert-butyl 4-bromo-3-iodoindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrINO2/c1-13(2,3)18-12(17)16-7-9(15)11-8(14)5-4-6-10(11)16/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYHAIEGIFOBUMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654338 | |

| Record name | tert-Butyl 4-bromo-3-iodo-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406170-09-0 | |

| Record name | tert-Butyl 4-bromo-3-iodo-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1498645.png)

![(5R,7S)-1-(3-fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B1498649.png)

![Disodium;[[(3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B1498659.png)

![3,3'-(9-Octadecenylimino)bis[2-hydroxypropyltrimethylammonium] dichloride](/img/structure/B1498664.png)

![3-[3-(3-Hydroxypropoxy)-2,2-dimethylpropoxy]propan-1-OL](/img/structure/B1498670.png)